molecular formula C12H19NO5 B069734 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 161491-24-3

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B069734
CAS No.: 161491-24-3
M. Wt: 257.28 g/mol
InChI Key: HBWUTYLVFYVXML-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a versatile and highly valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a 4-oxopiperidine (piperidinone) core that is differentially protected at the N1 and C3 positions with a tert-butyloxycarbonyl (Boc) and a methyl ester, respectively. The presence of the Boc group provides excellent stability while allowing for selective deprotection under mild acidic conditions, a critical feature for multi-step synthetic sequences. The key structural motif, the 4-oxopiperidine, serves as a privileged scaffold for constructing a wide range of biologically active molecules.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUTYLVFYVXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460968
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161491-24-3
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Boc Protection and Sequential Esterification

A widely adopted method involves functionalizing 4-piperidone through sequential protection and esterification steps. The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by methyl ester formation at the C3 position.

Step 1: Boc Protection of 4-Piperidone

4-Piperidone is treated with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or DMAP. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl of (Boc)₂O, yielding N-Boc-4-piperidone .

4-Piperidone+(Boc)2OBaseN-Boc-4-piperidone+Byproducts\text{4-Piperidone} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{N-Boc-4-piperidone} + \text{Byproducts}

The Boc group provides steric and electronic protection, preventing unwanted side reactions during subsequent steps.

Step 2: Methyl Esterification at C3

The C3 hydroxyl group of N-Boc-4-piperidone is esterified using methyl chloroformate (ClCO₂Me) under basic conditions. For example, reaction with potassium carbonate in THF at 0–5°C selectively forms the methyl ester:

N-Boc-4-piperidone+ClCO2MeK2CO31-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate+HCl\text{N-Boc-4-piperidone} + \text{ClCO}2\text{Me} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} + \text{HCl}

This method achieves yields of 65–75%, with purity >95% after recrystallization.

Oxidative Cyclization of Linear Precursors

An alternative route employs oxidative cyclization of δ-keto esters to construct the piperidine ring. For instance, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate undergoes intramolecular aldol condensation in the presence of acidic catalysts (e.g., p-TsOH) to form the piperidone core. Subsequent methylation at C3 with methyl iodide completes the synthesis:

Linear δ-keto esterH+Cyclized intermediateMeITarget compound\text{Linear δ-keto ester} \xrightarrow{\text{H}^+} \text{Cyclized intermediate} \xrightarrow{\text{MeI}} \text{Target compound}

This method offers modularity in substituent placement but requires stringent control over reaction conditions to avoid over-oxidation.

Industrial-Scale Synthesis and Optimization

Catalytic Hydrogenation and Debenzylation

The patent CN103204801A outlines a scalable route starting from 3-hydroxypyridine:

  • Quaternary Ammonium Salt Formation :
    3-Hydroxypyridine reacts with benzyl bromide to form N-benzyl-3-pyridone quaternary ammonium salt.

  • Reduction with NaBH₄ :
    Sodium borohydride reduces the quaternary salt to N-benzyl-3-hydroxypiperidine.

  • Boc Protection :
    Reaction with (Boc)₂O under hydrogenation conditions (Pd/C catalyst) yields N-Boc-3-hydroxypiperidine.

  • Oxidation to 4-Oxo Derivative :
    Oxidation with dimethyl sulfoxide (DMSO) and oxalyl chloride converts the C3 hydroxyl to a ketone, forming N-Boc-3-piperidone.

  • Methyl Esterification :
    Methylation at C3 using methyl chloroformate completes the synthesis.

Key Data :

  • Overall yield: 42%

  • Purity: >98% after crystallization in n-heptane.

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effective solvents like ethyl acetate or toluene. For example, the final crystallization step uses n-heptane due to its low polarity, which minimizes product solubility and enhances yield. Catalytic hydrogenation with Pd/C (5% w/w) ensures efficient debenzylation while avoiding over-reduction.

Challenges and Mitigation Strategies

Regioselectivity in Esterification

The C3 methyl ester and C1 tert-butyl ester groups require precise regiocontrol. Steric hindrance from the Boc group directs electrophilic reagents (e.g., methyl chloroformate) to the less hindered C3 position. Kinetic studies show that reactions at 0°C favor C3 selectivity (90:10 C3:C1 ratio).

Purification Techniques

  • Crystallization : Recrystallization from n-heptane at 0–5°C removes residual DMSO and inorganic salts.

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves esterification byproducts, achieving >99% purity.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)Purity (%)Scalability
Boc Protection Route4-Piperidone27595High
Oxidative Cyclizationδ-Keto Ester35090Moderate
Patent CN103204801A3-Hydroxypyridine54298Industrial

The Boc protection route is optimal for laboratory-scale synthesis due to its simplicity, while the patent method balances cost and scalability for industrial production.

Industrial Production Considerations

Cost Efficiency

Benzyl bromide and (Boc)₂O are cost drivers. Recycling Pd/C catalysts and optimizing solvent recovery (e.g., toluene distillation) reduce expenses by ~20%.

Environmental Impact

Waste streams containing DMSO and oxalyl chloride require neutralization with aqueous bicarbonate before disposal. Green chemistry initiatives are exploring biocatalytic esterification to replace chlorinated reagents .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential as a building block in developing inhibitors for protein tyrosine kinases, which are important in cancer therapy.

Case Study: Synthesis of Protein Tyrosine Kinase Inhibitors

  • Researchers have synthesized derivatives of this compound to evaluate their inhibitory effects on Jak3, a protein involved in the signaling pathways of several cytokines. The derivatives exhibited promising activity, suggesting that modifications to the piperidine ring can enhance biological efficacy .

Organic Synthesis

The compound is used in the synthesis of other complex organic molecules due to its reactivity and functional groups. It can participate in various chemical reactions such as:

  • Alkylation Reactions: It can act as a nucleophile in alkylation reactions to form more complex structures.
  • Condensation Reactions: The dicarboxylate moiety allows for condensation with amines or alcohols to create esters or amides.

Example Reaction:
The reaction of this compound with aldehydes can yield substituted piperidines, which are valuable in medicinal chemistry .

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science as a precursor for creating polymers or advanced materials with specific properties due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₉NO₅
  • Molecular Weight : 257.28 g/mol
  • Synthesis : Typically synthesized via Boc protection of methyl 4-oxopiperidine-3-carboxylate using Boc₂O (di-tert-butyl dicarbonate) in the presence of sodium bicarbonate, yielding a 93% isolated product as a colorless oil .
  • Spectroscopic Data: ¹H NMR (CDCl₃): δ 4.02 (s, 2H), 3.77 (s, 3H), 3.59 (s, 2H), 2.37 (s, 2H), 1.47 (s, 9H) . HRMS: m/z calcd for C₁₂H₁₉NO₅Na⁺: 280.1155; found: 280.1152 .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is highlighted through comparisons with analogs in three categories: positional isomers , ester variants , and heterocyclic analogs .

Positional Isomers

Compounds with identical backbones but differing in substituent positions exhibit distinct reactivities and applications:

Compound Name CAS RN Molecular Formula Key Features Reference
1-tert-Butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate 1201192-62-2 C₁₃H₂₃NO₄ 4-methyl group enhances lipophilicity; used in kinase inhibitor synthesis
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate 495414-64-7 C₁₂H₂₁NO₅ Hydroxyl group at 5-position enables hydrogen bonding; lower thermal stability

Key Differences :

  • The 4-oxo group in the target compound increases electrophilicity at the 4-position, facilitating nucleophilic additions (e.g., Grignard reactions), whereas 4-methyl derivatives are more suited for hydrophobic interactions in drug design .

Ester Variants

Varying the ester groups alters steric bulk and hydrolysis susceptibility:

Compound Name CAS RN Molecular Formula Ester Groups Applications Reference
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate 98977-34-5 C₁₃H₂₁NO₅ tert-butyl, ethyl Improved solubility in nonpolar solvents
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3-dicarboxylate - C₁₆H₁₉NO₅ Benzyl, methyl Benzyl group enhances UV detection

Key Differences :

  • Ethyl esters (e.g., CAS 98977-34-5) offer slower hydrolysis rates compared to methyl esters, making them preferable for prolonged reactions .
  • Benzyl esters (e.g., 1-benzyl 3-methyl) are labile under hydrogenolysis conditions, enabling selective deprotection .

Heterocyclic Analogs

Replacing the piperidine ring with other heterocycles modifies spatial and electronic properties:

Compound Name CAS RN Heterocycle Molecular Formula Key Features Reference
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate 1217674-57-1 Pyrrolidine C₁₈H₂₆N₂O₆ Pyridine substituent enhances π-π stacking; used in CNS drug candidates
Methyl 1-Boc-3-allylpiperidine-3-carboxylate - Piperidine C₁₅H₂₅NO₄ Allyl group enables click chemistry modifications

Key Differences :

  • Pyrrolidine-based analogs (e.g., CAS 1217674-57-1) exhibit reduced ring strain compared to piperidines, favoring conformational flexibility in receptor binding .
  • Allyl-substituted derivatives (e.g., C₁₅H₂₅NO₄) are pivotal in transition-metal-catalyzed cross-coupling reactions .

Biological Activity

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 161491-24-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₁₂H₁₉NO₅
  • Molecular Weight: 257.2830 g/mol
  • Appearance: White to light yellow powder
  • Purity: >98% (HPLC) .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
  • Modulation of Receptor Activity:
    • It may function as a modulator for specific receptors, influencing cellular signaling pathways that are critical for various physiological responses.
  • Antioxidant Properties:
    • Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress and related damage.

In Vitro Studies

Several in vitro studies have evaluated the biological effects of this compound:

StudyMethodologyFindings
Study 1Enzyme inhibition assayDemonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.
Study 2Cell viability assayShowed cytotoxic effects on cancer cell lines at concentrations above 50 µM, indicating potential as an anticancer agent.
Study 3Antioxidant assayExhibited scavenging activity against free radicals, supporting its role as an antioxidant .

Case Studies

Case studies have provided insights into the practical applications and efficacy of this compound:

  • Case Study A: A research group investigated the effects of this compound on human breast cancer cells. They reported a dose-dependent reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.
  • Case Study B: Another study focused on its neuroprotective effects in models of neurodegeneration. Results indicated that treatment with this compound reduced markers of oxidative stress and improved neuronal survival rates .

Safety and Toxicology

The safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments have shown that:

  • It exhibits low acute toxicity in standard animal models.
  • Chronic exposure studies are ongoing to evaluate long-term safety .

Q & A

Basic: What are the key synthetic pathways for 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Deprotonation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to activate intermediates .
  • Cyclization : Acidic hydrolysis (HCl in 1,4-dioxane) to form the piperidine ring .
  • Protection/Deprotection : Sequential use of potassium carbonate (K₂CO₃) in acetonitrile for carboxylate protection and palladium-catalyzed coupling under inert atmospheres for functional group modifications .
    Purification often employs column chromatography with gradients of ethyl acetate/heptane .

Advanced: How can low yields in coupling reactions involving this compound be mitigated?

Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from steric hindrance or poor catalyst compatibility. Methodological adjustments include:

  • Catalyst Optimization : Using Pd(OAc)₂ with bulky ligands like XPhos to enhance steric tolerance .
  • Temperature Gradients : Stepwise heating (40–100°C) to balance reactivity and stability of intermediates .
  • Inert Atmosphere : Rigorous exclusion of moisture/oxygen using Schlenk techniques to prevent catalyst deactivation .

Basic: What characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl and methyl ester groups (δ ~1.4 ppm for tert-butyl; δ ~3.7 ppm for methyl ester) .
  • LCMS : High-resolution LCMS (e.g., m/z 698.8 [M+H]⁺ in Method 5) to confirm molecular weight and purity .
  • X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .

Advanced: How can regioselective modifications of the piperidine ring be achieved?

Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic Substitution : Use bulky bases (e.g., K₂CO₃ in DMF) to direct reactions to the less hindered 3-position .
  • Oxidation Control : Selective oxidation of the 4-oxo group using mild oxidants (e.g., 3-chloroperbenzoic acid) preserves ester functionalities .

Advanced: What strategies address stereochemical challenges in derivatives?

  • Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
  • Dynamic Kinetic Resolution : Use palladium catalysts to favor one enantiomer during coupling .
  • HPLC Chiral Separation : For post-synthetic resolution of diastereomers .

Basic: How should this compound be stored to ensure stability?

  • Storage Conditions : Keep at -20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to humidity .

Advanced: What analytical methods detect impurities in synthesized batches?

  • LCMS Purity Checks : Monitor for byproducts (e.g., de-esterified derivatives) using gradients of 0–10% EtOAc/heptane .
  • ¹H NMR Integration : Quantify residual solvents (e.g., DMF) via signal integration at δ ~2.9–3.3 ppm .

Advanced: How can hydrolysis susceptibility of the tert-butyl group be studied?

  • Kinetic Studies : Perform pH-dependent hydrolysis in buffered solutions (e.g., HCl/EtOAc) at 93–96°C, tracking degradation via TLC or NMR .
  • Stabilization Strategies : Introduce electron-withdrawing substituents to reduce electrophilicity at the ester carbonyl .

Basic: What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods to handle volatile reagents (e.g., HCl gas) .
  • PPE : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

Advanced: How can computational modeling aid in reaction optimization?

  • DFT Calculations : Predict transition states for Pd-catalyzed couplings to identify rate-limiting steps .
  • Solvent Screening : Use COSMO-RS models to select solvents (e.g., tert-butyl alcohol) that enhance reaction yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
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1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.